molecular formula C15H10N2O3 B186239 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 85292-45-1

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B186239
CAS No.: 85292-45-1
M. Wt: 266.25 g/mol
InChI Key: KJSLGQIRTJNTKD-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused with a benzoic acid moiety.

Biochemical Analysis

Biochemical Properties

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the NF-κB signaling pathway . This compound can modulate the expression of genes involved in inflammation and immune responses, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on target enzymes and proteins, leading to conformational changes that either inhibit or activate their activity . For instance, it has been found to inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anti-cancer effects . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and modulating their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. It has been observed that the compound is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of inflammatory responses and consistent modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing inflammation and enhancing antioxidant defenses . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the subsequent disruption of cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as glucose and lactate, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It has been shown to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . Additionally, the compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes and signaling proteins . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method includes the dehydrative cyclization of 1,2-diacylhydrazines . The oxidative cyclization can be achieved using various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-accelerated solvent-free conditions to enhance reaction efficiency and yield. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent is a notable method .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(19)12-8-6-11(7-9-12)14-17-16-13(20-14)10-4-2-1-3-5-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSLGQIRTJNTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344455
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680354
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85292-45-1
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of methyl 4-[5-phenyl-1,3,4-oxadiazol-2-yl]benzoate (0.180 g), 1 M aqueous sodium hydroxide solution (1.3 ml), tetrahydrofuran (2 ml) and methanol (1 ml) was stirred at room temperature for 1 hr. and acidified by adding 1 M hydrochloric acid. The crystals were collected by filtration to give 4-[5-phenyl-1,3,4-oxadiazol-2-yl]benzoic acid (0.150 g, yield 88%). Recrystallization from hexane-tetrahydrofuran gave colorless prism crystals. melting point: >300° C.
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methyl 4-[5-phenyl-1,3,4-oxadiazol-2-yl]benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.